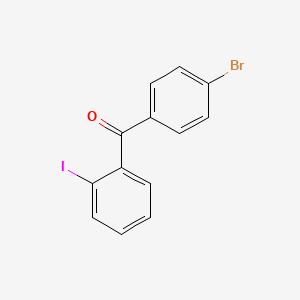

4'-Bromo-2-iodobenzophenone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4’-Bromo-2-iodobenzophenone is a chemical compound belonging to the family of benzophenones. It is characterized by the presence of both bromine and iodine atoms attached to the benzophenone structure. This compound is a yellow crystalline powder and is commonly used in various fields of research, including medical, environmental, and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Bromo-2-iodobenzophenone typically involves the bromination and iodination of benzophenone derivatives. One common method is the sequential halogenation of benzophenone, where bromine and iodine are introduced under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like iron or copper salts to facilitate the halogenation process .

Industrial Production Methods

In an industrial setting, the production of 4’-Bromo-2-iodobenzophenone may involve large-scale halogenation reactions using automated reactors. The process is optimized for high yield and purity, with careful control of temperature, pressure, and reaction time. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .

Análisis De Reacciones Químicas

Types of Reactions

4’-Bromo-2-iodobenzophenone undergoes various chemical reactions, including:

Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.

Electrophilic Substitution: Reagents like aluminum chloride or iron(III) chloride in non-polar solvents.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions include various substituted benzophenones, which can be further utilized in the synthesis of pharmaceuticals, dyes, and organic materials .

Aplicaciones Científicas De Investigación

4’-Bromo-2-iodobenzophenone has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its role in drug development and as a precursor for pharmaceutical compounds.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of 4’-Bromo-2-iodobenzophenone involves its interaction with specific molecular targets and pathways. The bromine and iodine atoms enhance its reactivity, allowing it to form covalent bonds with biological molecules. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects. The compound’s ability to undergo various chemical reactions also makes it a valuable tool in synthetic chemistry .

Comparación Con Compuestos Similares

Similar Compounds

- 4’-Bromo-4-iodobenzophenone

- 4’-Chloro-2-iodobenzophenone

- 4’-Fluoro-2-iodobenzophenone

Comparison

Compared to similar compounds, 4’-Bromo-2-iodobenzophenone is unique due to the specific positioning of the bromine and iodine atoms, which influences its reactivity and applications. The presence of both halogens in distinct positions allows for selective substitution and coupling reactions, making it a versatile intermediate in organic synthesis .

Actividad Biológica

4'-Bromo-2-iodobenzophenone is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

- Chemical Formula : C13H8BrI

- Molecular Weight : 335.01 g/mol

- CAS Number : 1133123-02-0

Biological Activity Overview

This compound exhibits various biological activities, including antibacterial, antifungal, and anticancer properties. Its mechanism of action often involves interaction with cellular targets that disrupt normal cellular functions.

Antimicrobial Activity

Research has demonstrated that this compound shows enhanced antimicrobial activity against several Gram-positive pathogens. For instance, it has been compared favorably to Linezolid in terms of effectiveness against resistant strains .

| Microorganism | Minimum Inhibitory Concentration (MIC) | Comparison with Linezolid |

|---|---|---|

| Staphylococcus aureus | 16 µg/mL | More effective |

| Streptococcus pneumoniae | 32 µg/mL | Comparable |

| Enterococcus faecalis | 64 µg/mL | Less effective |

Anticancer Properties

In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines. The compound's ability to induce apoptosis and inhibit cell proliferation has been documented in several studies.

Case Study: Cytotoxicity Against Cancer Cells

A study evaluated the cytotoxic effects of this compound on human breast cancer cells (MCF-7) using the MTT assay. The results indicated a dose-dependent reduction in cell viability.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 25 | 60 |

| 50 | 30 |

| 100 | 10 |

The biological activity of this compound can be attributed to its structural properties, which allow it to interact with various biological targets. It has been shown to affect:

- Cell Cycle Regulation : The compound induces cell cycle arrest at the G1 phase in cancer cells.

- Apoptosis Induction : It activates caspase pathways leading to programmed cell death.

Safety and Toxicity

While the compound exhibits significant biological activity, its safety profile is also essential. Toxicological assessments indicate potential irritant effects on skin and eyes . Proper handling and usage guidelines must be followed to mitigate risks.

Propiedades

IUPAC Name |

(4-bromophenyl)-(2-iodophenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8BrIO/c14-10-7-5-9(6-8-10)13(16)11-3-1-2-4-12(11)15/h1-8H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMGDAKSOOZSSLX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)Br)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8BrIO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00641497 |

Source

|

| Record name | (4-Bromophenyl)(2-iodophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00641497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890098-11-0 |

Source

|

| Record name | (4-Bromophenyl)(2-iodophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00641497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.